molecular formula C6H7NO B6229690 3-isocyanatocyclopent-1-ene CAS No. 1838123-51-5

3-isocyanatocyclopent-1-ene

Cat. No.: B6229690
CAS No.: 1838123-51-5
M. Wt: 109.1
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Description

3-isocyanatocyclopent-1-ene is an organic compound with the molecular formula C6H7NO It features a cyclopentene ring with an isocyanate group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanatocyclopent-1-ene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-isocyanatocyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Formation of cyclopentene oxides.

    Reduction: Formation of cyclopentene amines.

    Substitution: Formation of ureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

3-isocyanatocyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isocyanatocyclopent-1-ene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isocyanatocyclopent-1-ene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in both research and industrial contexts.

Properties

CAS No.

1838123-51-5

Molecular Formula

C6H7NO

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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